3-Deoxy-D-arabino-hexonic acid
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Overview
Description
3-deoxy-D-arabino-hexonic acid is a hexonic acid that is 6-hydroxyhexanoic acid carrying a hydroxy group at positions 2S, 4S and 5R. It has a role as a human metabolite and a plant metabolite.
Scientific Research Applications
Thermal Stability and Decomposition : 3-Deoxy-D-arabino-hexonic acid exhibits unique thermal properties. When heated, it undergoes lactonization, leading to the formation of a variety of decomposition products such as water, furanone, carbon dioxide, carbon monoxide, acrylaldehyde, and acetic acid. Its thermal stability is notable, especially compared to similar compounds, providing insights into carbohydrate chemistry and potential industrial applications (Shafizadeh & Lai, 1975).
Formation in Hydrothermal Decarboxylation : This acid is formed in small quantities during the hydrothermal decarboxylation of carbohydrates like D-glucose, cellobiose, and beta-cyclodextrin. Understanding its formation is crucial for comprehending the broader mechanisms of carbohydrate conversion under various conditions, which is significant in fields like biofuel production and environmental chemistry (Luijkx et al., 1995).
Alkaline Degradation Pathways : In alkaline solutions, this compound undergoes two primary degradation pathways: rearrangement to isomeric saccharinic acids and oxidative cleavage to aldonic acids. This insight is pivotal in the study of carbohydrate chemistry, potentially impacting areas like food processing and pharmaceuticals (Rowell & Green, 1970).
Role in Cellulose Degradation : This compound is identified as one of the carboxylic acid end-groups formed during the alkali cooking of cellulose. Its presence helps in understanding the chemical transformations cellulose undergoes during processing, which is important in industries like paper manufacturing and textiles (Johansson & Samuelson, 1974).
Synthesis and Chemical Properties : Research has been conducted on the synthesis of this compound and its derivatives. These syntheses are crucial for the creation of specialized molecules used in pharmaceuticals and other chemical industries. The study of its chemical properties, such as tautomeric equilibrium, contributes to a deeper understanding of sugar chemistry (Mortier & Lederkremer, 1984).
Properties
CAS No. |
29625-79-4 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)/t3-,4-,5+/m0/s1 |
InChI Key |
YGMNHEPVTNXLLS-VAYJURFESA-N |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)[C@@H](C(=O)O)O |
SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
Canonical SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
29625-79-4 | |
physical_description |
Solid |
Synonyms |
3-deoxy-arabino-hexonic acid 3-deoxy-arabino-hexonic acid, (D)-isomer 3-deoxy-arabino-hexonic acid, monosodium salt, (D)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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